molecular formula C13H21N3 B2661340 3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine CAS No. 1437432-02-4

3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B2661340
CAS No.: 1437432-02-4
M. Wt: 219.332
InChI Key: AYVJLFQDWMKHNO-UHFFFAOYSA-N
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Description

3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a chemical compound of significant interest in pharmaceutical and agrochemical research, featuring a molecular framework that combines a piperidine ring with a substituted pyrazole . This specific architecture places it within a class of heterocyclic compounds recognized as valuable scaffolds in drug discovery . The piperidine ring is a prevalent motif in bioactive molecules, while the 1-cyclopentyl-1H-pyrazole moiety contributes to enhanced lipophilicity and potential target binding affinity. Researchers utilize this compound primarily as a versatile building block or a core structural element for the synthesis of more complex molecules. Its applications are predominantly explored in medicinal chemistry, where it serves as a key intermediate for developing potential therapeutic agents . The pharmacological activities of pyrazole and piperidine derivatives are well-documented and are diverse, including uses as antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory agents . The presence of both nitrogen-containing rings offers multiple sites for synthetic modification, allowing for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

3-(2-cyclopentylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-6-12(5-1)16-13(7-9-15-16)11-4-3-8-14-10-11/h7,9,11-12,14H,1-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVJLFQDWMKHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopentanone with hydrazine can form the cyclopentyl hydrazone intermediate, which can then undergo cyclization with a suitable diketone to form the pyrazole ring. Subsequent reaction with piperidine under controlled conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives through substitution reactions, making it an essential intermediate in organic synthesis.

Synthetic Pathways
The compound can be synthesized through several methods, including:

  • Oxidation : Leading to the formation of ketones or carboxylic acids.
  • Reduction : Resulting in reduced pyrazole derivatives.
  • Substitution : Producing substituted piperidine derivatives.

Biological Applications

Ligand in Receptor Studies
Research has indicated that this compound may act as a ligand in receptor studies, particularly in the context of G-protein coupled receptors (GPCRs). Its potential to modulate receptor activity suggests applications in pharmacology and drug discovery .

Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains such as E. coli and S. aureus, indicating that this compound could have similar applications in combating infections .

Medicinal Chemistry

Therapeutic Properties
The compound is being explored for its therapeutic properties, including:

  • Anti-inflammatory effects : Potential applications in treating inflammatory disorders.
  • Analgesic properties : Investigated for pain relief capabilities.

Cancer Research
Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cancer cell proliferation. This positions the compound as a candidate for further research into cancer therapies, particularly for conditions characterized by dysregulated kinase activity .

Industrial Applications

Material Science
In industrial contexts, this compound can be utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique structural features enhance its potential as a scaffold for designing novel therapeutic agents .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organisms/CellsReference
This compoundAntimicrobialE. coli, S. aureus
Related Pyrazole DerivativeAnticancerHCT116 Colon Carcinoma Cells
2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidineKinase InhibitionVarious Cancer Cell Lines

Mechanism of Action

The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

A key structural analog is 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (Compound II in ), which replaces the piperidine ring with a piperazine ring. Both compounds exhibit isoelectronicity and isotypicity, crystallizing in the triclinic space group P1 with nearly identical unit-cell parameters . This difference influences their intermolecular interactions: Compound I (piperidine) forms chains via C–H⋯H contacts, while Compound II (piperazine) assembles into ribbons, reflecting subtle variations in packing efficiency .

Substituent Variations: Cyclopentyl vs. Benzyl Carboxylate

Benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate () substitutes the cyclopentyl group with a benzyl carboxylate. This modification likely alters synthetic routes, as the cyclopentyl group in the target compound may require cyclization or alkylation strategies distinct from benzyl carboxylate installation .

Heterocycle Core Modifications

  • 3-(3-Methyl-1H-pyrazol-5-yl)pyridine (): Replaces the piperidine ring with pyridine, eliminating the aliphatic nitrogen.
  • 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (): Substitutes pyrazole with oxadiazole, a bioisostere known for metabolic stability and electron-withdrawing effects. Oxadiazole-containing analogs may exhibit improved pharmacokinetic profiles compared to pyrazole derivatives.

Triazole and Tetrazole Analogs

Compounds like 3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one () and 3-(1H-Tetrazol-5-yl)pyridinium dinitrate () introduce triazole or tetrazole rings. These heterocycles are more acidic (tetrazole pKa ~4.9) compared to pyrazole (pKa ~14-17), enabling salt formation and enhanced solubility in physiological conditions .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Notable Properties Reference ID
3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine Piperidine Cyclopentyl-pyrazole ~261.37 (estimated) Chair conformation; dominant H⋯H interactions
8-{4-[3-(Cyclopentenyl)benzyl]piperazin-1-yl}-2-methoxyquinoline Piperazine Cyclopentenyl-benzyl ~447.54 Ribbon-like packing; increased polarity
Benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate Piperidine Benzyl carboxylate 285.35 Enhanced hydrophilicity; aromatic stacking
3-(3-Methyl-1H-pyrazol-5-yl)pyridine Pyridine Methyl-pyrazole 159.19 Reduced basicity; rigid structure
3-(3-Cyclopropyl-oxadiazol-5-yl)piperidine HCl Piperidine Cyclopropyl-oxadiazole ~218.69 (base) Improved metabolic stability

Key Findings and Implications

  • Structural Flexibility : Piperidine derivatives exhibit conformational adaptability (e.g., chair-to-boat transitions), whereas pyridine or rigid heterocycles limit this property .
  • Intermolecular Interactions : Cyclopentyl groups favor dispersion-driven crystal packing, while polar substituents like piperazine or carboxylates introduce competing electrostatic interactions .
  • Bioisosteric Potential: Oxadiazole and tetrazole analogs demonstrate how heterocycle substitution can optimize solubility and stability for drug design .

Biological Activity

3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopentyl group and a pyrazole moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes. The pyrazole ring is known for its involvement in various biological processes, including anti-inflammatory and anticancer activities. The compound may interact with targets such as protein kinases, which play critical roles in cell signaling pathways.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have identified pyrazole derivatives that inhibit tumor growth by targeting specific kinases involved in cancer proliferation. The piperidine structure may enhance the binding affinity to these targets, increasing the compound's efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in inflammatory responses and cancer progression. Preliminary studies suggest that derivatives of this compound can effectively reduce the activity of certain kinases, contributing to their therapeutic effects.

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that specific modifications to the piperidine ring enhanced cytotoxicity, with some compounds achieving IC50 values in the low nanomolar range against resistant cancer cell lines.

CompoundCell LineIC50 (nM)
AHeLa45
BMCF730
CA54925

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it significantly reduced pro-inflammatory cytokine production in vitro. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial for inflammation regulation.

Research Findings

Recent literature highlights the ongoing exploration of this compound and its derivatives as potential therapeutic agents. Notably, compounds within this class have shown:

  • Inhibitory effects on multiple kinase targets : These include protein kinases associated with various diseases, such as cancer and inflammatory disorders.
  • Synergistic effects when combined with other drugs : Some studies indicate enhanced efficacy when used alongside established therapeutic agents.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 3-(1-cyclopentyl-1H-pyrazol-5-yl)piperidine and related spiropiperidine scaffolds?

  • Methodological Answer : The compound can be synthesized via intramolecular acyl transfer reactions under mild debenzylation conditions (e.g., HCOONH₄/Pd/C). This approach allows for high yields and scalability while maintaining conformational flexibility in the piperidine ring. Spectroscopic analysis (NMR, IR) is critical for verifying intermediate structures and tracking acyl migration efficiency .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : Combine ¹H/¹³C NMR spectroscopy to assign configurations of the pyrazole and piperidine moieties. X-ray crystallography is essential for resolving spatial conformations, particularly for distinguishing axial/equatorial substituents and verifying intramolecular interactions (e.g., hydrogen bonding in spiropiperidine derivatives) .

Q. What experimental strategies are used to analyze piperidine ring conformations and their impact on reactivity?

  • Methodological Answer : Dynamic NMR studies at variable temperatures can identify ring-flipping kinetics. Computational modeling (DFT or MD simulations) complements experimental data to predict stable conformers. For example, chair or boat conformations of the piperidine ring influence acyl transfer rates in spiropiperidine systems .

Advanced Research Questions

Q. How do conformational dynamics of the piperidine ring influence the compound's reactivity in catalytic or biological contexts?

  • Methodological Answer : Conformational mobility affects steric accessibility and electronic interactions. For instance, axial substituents on the piperidine ring may hinder nucleophilic attack in acyl transfer reactions, while equatorial positions enhance substrate binding in enzyme-active sites. Use temperature-dependent kinetic studies and free-energy calculations to quantify these effects .

Q. What QSAR strategies are applicable for predicting the bioactivity of this compound analogs?

  • Methodological Answer : Develop 2D/3D-QSAR models using molecular descriptors (e.g., logP, polar surface area) and experimental pIC₅₀ values. ADMET Predictor™ or similar software can evaluate pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability). Validate models with leave-one-out cross-validation and external test sets .

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

  • Methodological Answer : Reconcile discrepancies by re-examining solvent effects (e.g., DMSO-induced shifts in NMR) or optimizing computational parameters (basis sets in DFT). For chiral centers, use Mosher ester analysis or circular dichroism to confirm configurations .

Q. What rational design approaches improve the metabolic stability of piperidine-containing analogs?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to reduce CYP-mediated oxidation. Replace metabolically labile bonds (e.g., ester linkages) with bioisosteres (amides, heterocycles). Validate stability via microsomal assays and LC-MS metabolite profiling .

Q. How does X-ray crystallography inform drug design for piperidine-based compounds?

  • Methodological Answer : Crystal structures reveal binding motifs (e.g., π-π stacking with aromatic residues, hydrogen-bond networks). For example, the carbonyl group in 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one forms critical interactions with target proteins, guiding lead optimization .

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